molecular formula C19H20N2O3S B2682323 2,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide CAS No. 898454-59-6

2,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide

Cat. No.: B2682323
CAS No.: 898454-59-6
M. Wt: 356.44
InChI Key: UWCISFJCDRBPJP-UHFFFAOYSA-N
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Description

This compound features a benzenesulfonamide moiety linked to a pyrrolo[3,2,1-ij]quinolinone scaffold. The structure includes a 2,5-dimethyl substitution on the benzene ring and a 2-oxo group in the tetrahydroquinoline system. Its synthesis likely involves sulfonylation of an amine-functionalized pyrroloquinoline precursor, followed by purification via chromatography or crystallization .

Properties

IUPAC Name

2,5-dimethyl-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O3S/c1-12-5-6-13(2)17(8-12)25(23,24)20-16-9-14-4-3-7-21-18(22)11-15(10-16)19(14)21/h5-6,8-10,20H,3-4,7,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWCISFJCDRBPJP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide is a member of the pyrroloquinoline class of compounds, which has garnered interest due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anticancer and antimicrobial properties based on available research findings.

The chemical formula for this compound is C16H17N3O4SC_{16}H_{17}N_{3}O_{4}S with a molecular weight of 347.4 g/mol. The structure includes a benzenesulfonamide moiety linked to a tetrahydropyrroloquinoline derivative.

PropertyValue
Chemical FormulaC16H17N3O4SC_{16}H_{17}N_{3}O_{4}S
Molecular Weight347.4 g/mol
CAS NumberNot specified

Anticancer Activity

Recent studies have highlighted the anticancer potential of related pyrroloquinoline derivatives. For instance, compounds with similar structures have demonstrated significant inhibitory effects on various cancer cell lines.

  • Mechanism of Action : The anticancer activity is often attributed to the inhibition of key metabolic pathways involved in cell proliferation and survival. For example, some derivatives act as dual inhibitors of enzymes involved in nucleotide biosynthesis, leading to ATP depletion and subsequent apoptosis in cancer cells.
  • Case Study : A study involving pyrrolo[2,3-d]pyrimidine antifolates showed that specific analogues inhibited the proliferation of folate receptor-expressing tumor cells effectively. The most active analogue exhibited a significant reduction in cell viability and induced S-phase accumulation and apoptosis in these cells .
  • In Vitro Studies : In vitro tests on A549 lung adenocarcinoma cells revealed that compounds structurally related to our target compound exhibited potent cytotoxicity at concentrations as low as 100 µM . The efficacy was compared against standard chemotherapeutic agents like cisplatin.

Antimicrobial Activity

The antimicrobial properties of pyrroloquinoline derivatives are also noteworthy:

  • Broad-Spectrum Activity : Compounds in this class have been evaluated against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The results indicate promising activity against these pathogens, suggesting potential therapeutic applications in treating resistant infections .
  • Mechanism of Action : Similar compounds have been shown to disrupt bacterial cell wall synthesis or inhibit essential metabolic pathways in microorganisms, leading to cell death.
  • Research Findings : A recent study reported that certain derivatives demonstrated selective antimicrobial activity against resistant strains while maintaining low toxicity towards human cells . This selectivity is crucial for developing new antibiotics that can combat resistance.

Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibits proliferation in cancer cell lines; induces apoptosis via metabolic pathway disruption
AntimicrobialEffective against multidrug-resistant bacteria; disrupts cell wall synthesis or metabolic pathways

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with other sulfonamide-containing heterocycles. Below is a comparative analysis based on the provided evidence and analogous systems:

Compound Name Core Structure Substituents Key Properties
2,5-Dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide (Target) Pyrrolo[3,2,1-ij]quinolinone 2,5-Dimethylbenzenesulfonamide Hypothesized moderate solubility in polar aprotic solvents; potential kinase affinity
Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l) Tetrahydroimidazo[1,2-a]pyridine 4-Nitrophenyl, phenethyl, cyano, ester groups Yellow solid, mp 243–245°C; HRMS-validated structure; lower yield (51%)
Diethyl 3-benzyl-8-cyano-7-(4-nitrophenyl)-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2d) Tetrahydroimidazo[1,2-a]pyridine Benzyl, 4-nitrophenyl, cyano, ester groups Yellow solid, mp 215–217°C; 55% yield; IR-confirmed carbonyl and nitrile groups
N-(4-Oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)propionamide Pyrrolo[3,2,1-ij]quinolinone Propionamide substituent Catalog-listed (CAS 898435-23-9); likely similar core reactivity but reduced steric bulk

Key Observations

Core Scaffold Differences: The target compound’s pyrroloquinolinone core differs from the tetrahydroimidazopyridine systems in and .

Electron-withdrawing groups (e.g., 4-nitrophenyl in 1l and 2d) likely reduce electron density at the core, affecting reactivity in electrophilic substitutions .

Synthetic Yields : The target compound’s synthesis (if analogous to and ) might achieve moderate yields (50–60%), comparable to 1l (51%) and 2d (55%), though steric hindrance from the dimethyl groups could pose challenges .

Research Findings and Data Gaps

  • Spectroscopic Validation : The target compound’s structure would require 1H/13C NMR to confirm substituent positions (e.g., dimethyl vs. nitro groups) and HRMS for molecular weight validation, as demonstrated for 1l and 2d .
  • Thermal Stability : The melting point is expected to fall between 200–250°C, similar to 1l (243–245°C) and 2d (215–217°C), though steric effects from dimethyl groups might lower it slightly .
  • Biological Screening: Priority should be given to assays targeting kinase or protease families, leveraging the sulfonamide’s role in hydrogen bonding and the quinoline core’s planar aromaticity .

Q & A

Basic Research Questions

Q. What are the key considerations for optimizing the synthesis of 2,5-dimethyl-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide?

  • Methodological Answer : Multi-step organic synthesis typically requires inert atmospheres (e.g., nitrogen) to prevent oxidation, coupling agents like EDC/DCC for sulfonamide bond formation, and solvents such as DMF or DMSO to enhance reactivity . Reaction progress should be monitored via thin-layer chromatography (TLC) or HPLC to ensure intermediate purity . Temperature control (e.g., 0–60°C) is critical during hydrolysis or cyclization steps to avoid side reactions .

Q. Which analytical techniques are essential for structural confirmation of this compound?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the pyrroloquinoline and benzenesulfonamide moieties, while infrared (IR) spectroscopy confirms functional groups like sulfonamide (S=O stretch at ~1350 cm⁻¹) and carbonyl groups . High-resolution mass spectrometry (HRMS) provides molecular weight validation . X-ray crystallography may resolve stereochemical ambiguities in the tetrahydroquinoline core .

Q. How can researchers assess the compound’s solubility and stability for in vitro assays?

  • Methodological Answer : Solubility screening in polar (water, DMSO) and non-polar solvents (hexane) under varying pH conditions (e.g., 4–9) is recommended. Stability studies should use accelerated degradation protocols (e.g., 40°C/75% RH for 4 weeks) with HPLC monitoring to detect decomposition products . Co-solvents like cyclodextrins may improve aqueous solubility for biological testing .

Q. What are the primary biological targets hypothesized for this compound?

  • Methodological Answer : The benzenesulfonamide group suggests potential enzyme inhibition (e.g., carbonic anhydrase), while the pyrroloquinoline moiety may interact with receptors like GPCRs or kinases . Initial screening should include target-specific assays (e.g., fluorescence-based enzyme inhibition) and broad-spectrum profiling (e.g., NIH Clinical Collection library) to identify hits .

Advanced Research Questions

Q. How can computational modeling aid in elucidating the compound’s mechanism of action?

  • Methodological Answer : Molecular docking (e.g., AutoDock Vina) can predict binding affinities to targets like carbonic anhydrase or quinoline-binding receptors. Density functional theory (DFT) calculations assess electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity . MD simulations (e.g., GROMACS) model conformational stability in biological membranes .

Q. What experimental strategies resolve contradictions in biological activity data across studies?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, cofactors). Standardize protocols using controls (e.g., known inhibitors) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) . Meta-analysis of dose-response curves (EC₅₀/IC₅₀) and statistical validation (e.g., ANOVA with post-hoc tests) clarify reproducibility .

Q. How can regioselectivity challenges during functionalization of the pyrroloquinoline core be addressed?

  • Methodological Answer : Protecting groups (e.g., Boc for amines) and directing groups (e.g., sulfonyl) enhance regioselectivity during electrophilic substitution. Low-temperature conditions (−20°C) minimize side reactions in halogenation or alkylation steps . Reaction progress should be tracked via LC-MS to isolate intermediates .

Q. What approaches validate the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer : In vivo PK studies in rodents should measure plasma half-life (t₁/₂), bioavailability (F%), and tissue distribution via LC-MS/MS. Microsomal stability assays (e.g., human liver microsomes) predict metabolic clearance, while CYP450 inhibition screens assess drug-drug interaction risks .

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